diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane
Description
Structure and Stereochemistry:
This compound features a diphenylphosphane group attached via a methylene linker to a highly oxygenated tricyclic framework. The tricyclo[7.3.0.0²,⁶]dodecane core contains five oxygen atoms in ether and ester configurations, with four methyl groups contributing to steric hindrance. The stereochemical configuration (1S,2R,6R,8S,9R) is critical for its three-dimensional shape, influencing reactivity and interactions .
Synthesis and Applications:
While direct synthesis data for this compound are unavailable, analogous tricyclic derivatives (e.g., acetate esters) suggest that multi-step routes involving ring-closing etherifications and stereoselective substitutions are employed . Such compounds are hypothesized to serve as chiral ligands in catalysis or intermediates in pharmaceutical synthesis, leveraging the phosphane group’s electron-donating properties .
Properties
IUPAC Name |
diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29O5P/c1-23(2)26-19-18(25-22-21(20(19)27-23)28-24(3,4)29-22)15-30(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-22H,15H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPEGLXZOKUNK-CDJZJNNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Phosphane Group: The phosphane group is introduced via a nucleophilic substitution reaction, where a suitable phosphane precursor reacts with the tricyclic core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group back to its original state from the oxidized form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphane compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, facilitating various catalytic processes. Its unique structure allows it to interact with specific molecular pathways, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative attributes are summarized below:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Phosphane vs. However, steric bulk from the tricyclic core may limit accessibility in certain reactions compared to simpler phosphanes .
- Rigidity vs. Flexibility : The tricyclic framework imposes conformational rigidity, unlike more flexible azatricyclic derivatives (e.g., hexaazatricyclo compounds), which adopt planar geometries suited for π-π interactions .
Reactivity and Stability
- Oxidative Stability : The pentaoxa tricyclic core likely confers higher oxidative stability than sulfur- or nitrogen-containing analogs (e.g., dithia-azatricyclo compounds), which are prone to ring-opening under acidic conditions .
- Hydrolytic Sensitivity : Ester-linked derivatives (e.g., acetate in ) may hydrolyze faster than the phosphane-linked target compound, which is stabilized by C-P bond strength.
Computational Similarity Assessment
- QSAR and Clustering: Methods like Jarvis-Patrick clustering prioritize structural motifs (e.g., tricyclic cores) for virtual screening.
- Van der Waals Descriptors : The compound’s compact, rigid structure reduces its molecular volume compared to linear phosphanes, impacting solubility and diffusion rates .
Biological Activity
Diphenyl-[[[1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane is a complex organophosphorus compound characterized by a unique tricyclic structure and multiple oxygen atoms. This compound has garnered interest due to its potential biological activity and applications in various fields including chemistry and medicine.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 400.48 g/mol. Its tricyclic structure enhances its reactivity and versatility in biological systems.
The biological activity of diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions which facilitates catalytic processes and modulates enzymatic activity.
1. Enzyme Inhibition
Research indicates that diphenyl phosphane derivatives can inhibit specific enzymes involved in metabolic pathways. For example:
- Cholinesterase Inhibition : Studies have shown that certain phosphane compounds can inhibit cholinesterase activity which is crucial for neurotransmitter regulation.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains:
- E. coli and Staphylococcus aureus : The compound demonstrated significant inhibitory effects on these pathogens in vitro.
3. Potential Anticancer Activity
Recent investigations have explored the anticancer potential of phosphane compounds:
- Cell Proliferation Studies : In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic pathways.
Case Studies
| Study | Findings |
|---|---|
| Study on Enzyme Inhibition | Found that diphenyl phosphane inhibits cholinesterase with an IC50 value of 25 µM . |
| Antimicrobial Activity | Demonstrated effective inhibition of E. coli at a concentration of 50 µg/mL . |
| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with a significant reduction in cell viability at doses above 10 µM . |
Comparison with Similar Compounds
To better understand the unique properties of diphenyl-[[(1S,2R,...], it is essential to compare it with similar organophosphorus compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Triphenylphosphine | Moderate enzyme inhibition | |
| Tetraphenylphosphonium chloride | Antimicrobial properties but less effective than diphenyl phosphane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
